A Comprehensive Technical Guide to 2,4'-Dichloroacetophenone for Advanced Synthesis
A Comprehensive Technical Guide to 2,4'-Dichloroacetophenone for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed examination of 2,4'-Dichloroacetophenone (CAS No. 2234-16-4), a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. We will dissect its core physicochemical properties, outline its primary synthetic route via Friedel-Crafts acylation with field-proven insights, analyze its critical reactivity for further transformations, and explore its significant applications, particularly in the development of widely-used antifungal agents. This document serves as a robust resource, blending foundational data with practical, experience-driven knowledge for the modern chemical professional.
Core Properties: A Foundation for Application
A thorough understanding of a chemical's physical and safety properties is the bedrock of its effective and safe utilization in any synthetic workflow. 2,4'-Dichloroacetophenone is a stable, crystalline solid under standard conditions, a characteristic that simplifies handling and storage compared to liquid or volatile reagents.
Physicochemical Data
The key quantitative properties of 2,4'-Dichloroacetophenone are summarized below. Its low water solubility dictates the use of organic solvents for reactions, while its high flash point indicates a relatively low fire hazard.
| Property | Value | Source(s) |
| CAS Number | 2234-16-4 | [1][2][3] |
| Molecular Formula | C₈H₆Cl₂O | [1][2][3] |
| Molecular Weight | 189.04 g/mol | [1][2][3] |
| Appearance | White to off-white or pale yellow crystalline solid | [2][4] |
| Melting Point | 33-34 °C | [1][3][5] |
| Boiling Point | 140-150 °C @ 15 mmHg | [3][5] |
| Flash Point | >113 °C (>235 °F) - Closed Cup | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform, and other organic solvents. | [4] |
Safety & Handling Profile
2,4'-Dichloroacetophenone is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1][6][7] Adherence to rigorous safety protocols is non-negotiable.
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Primary Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Category 1).[1] It is also a skin and respiratory irritant.[4][7][8]
-
Handling: Always operate within a certified chemical fume hood. Utilize appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][6] Avoid generating dust.[6]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
First Aid: In case of eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[1][6] For skin contact, wash thoroughly with soap and water.[1][6] If inhaled, move the person to fresh air.[1][6] If swallowed, rinse the mouth and consult a physician.[1]
Synthesis Protocol: The Friedel-Crafts Acylation Route
The most industrially prevalent and scalable method for synthesizing 2,4'-Dichloroacetophenone is the Friedel-Crafts acylation of m-dichlorobenzene. This classic electrophilic aromatic substitution offers a direct and efficient pathway.
Synthetic Workflow Overview
The process involves activating an acylating agent (acetyl chloride or acetic anhydride) with a Lewis acid catalyst to generate a potent electrophile, which then attacks the m-dichlorobenzene ring.
Caption: High-level workflow for the synthesis of 2,4'-Dichloroacetophenone.
Detailed Laboratory Protocol
This protocol is a synthesized representation based on established chemical principles and patent literature.[9][10][11]
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Reactor Setup: Equip a flame-dried, multi-necked round-bottom flask with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser. Connect the condenser outlet to a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the HCl gas byproduct. Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.3 equivalents).
-
Reactant Addition: Add m-dichlorobenzene (1.0 equivalent) to the flask. Begin vigorous stirring to create a slurry.
-
Acylation: Cool the mixture to a controlled temperature (patents suggest a range, e.g., 45-55°C during addition).[10] Slowly add acetic anhydride (1.0 equivalent) or acetyl chloride (1.2 equivalents) dropwise from the dropping funnel.[10][11] The reaction is exothermic; maintain the temperature carefully.
-
Reaction Drive: After the addition is complete, gradually heat the reaction mixture to 90-95°C and maintain it under reflux for 3-4 hours to drive the reaction to completion.[10][11] Monitor progress using TLC or GC analysis.
-
Quenching & Hydrolysis: Cool the reaction mixture. In a separate, well-ventilated area, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, 5% sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation, collecting the fraction at 120-140°C, followed by cooling and crystallization to yield the final white crystalline product.[9][10]
Expertise & Causality: The use of m-dichlorobenzene as the starting material is a key choice. The two chlorine atoms are deactivating, but they direct the incoming electrophilic acyl group primarily to the position para to one chlorine and ortho to the other (position 4), leading to the desired 2,4-substitution pattern. Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst.
Reactivity and Applications in Drug Development
The true value of 2,4'-Dichloroacetophenone lies in its role as a versatile building block, particularly for azole antifungal agents.[12][13][14][15] Its reactivity is centered on the ketone's alpha-carbon.
Key Transformation Pathway
The conversion to antifungal precursors involves a critical alpha-halogenation step, which transforms the molecule into a potent electrophile, ready for coupling with a heterocyclic nucleophile.
Caption: Core reaction pathway from the intermediate to antifungal precursors.
This α-bromo intermediate is the linchpin for building the complex structures of drugs like Ketoconazole.[12][14][15] The bromine atom serves as an excellent leaving group, facilitating its displacement by the nucleophilic nitrogen of an imidazole ring. This step is foundational to the construction of a significant class of antifungal medications.
Major Applications
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Pharmaceuticals: It is an indispensable intermediate for synthesizing antifungal drugs, particularly those in the azole class like Ketoconazole.[12][14][15] It is also used in the development of anti-inflammatory and analgesic medications.[16][17]
-
Agrochemicals: The compound serves as a key building block in the synthesis of effective herbicides and insecticides, where the chlorinated structure can enhance biological activity.[12][13][15][18]
-
Fine & Specialty Chemicals: Its versatile reactivity makes it a valuable precursor for creating dyes and other custom organic molecules.[13][18]
Conclusion
2,4'-Dichloroacetophenone is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical and agrochemical industries. Its efficient, scalable synthesis via Friedel-Crafts acylation and the strategic reactivity of its α-position provide chemists with a reliable platform for constructing complex, biologically active molecules. This guide has consolidated the essential technical data, safety protocols, and synthetic insights to empower researchers and development professionals in leveraging this compound to its full potential.
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